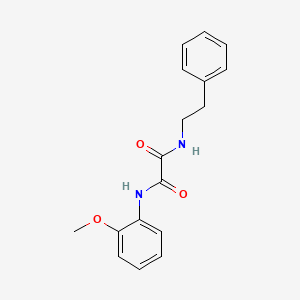

N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. ODT is a derivative of tramadol, which is a widely used pain medication. ODT has been shown to be more effective than tramadol in relieving pain, and it is also less likely to cause addiction and respiratory depression.

Scientific Research Applications

High-Performance Liquid Chromatography and Mass Spectrometry

A study by Poklis, J. et al. (2013) developed a high-performance liquid chromatography triple quadrupole mass spectrometry (HPLC/MS/MS) method for detecting and quantifying N-benzyl phenethylamine derivatives, including N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, in serum of intoxicated patients. This method is pivotal for clinical toxicology testing.

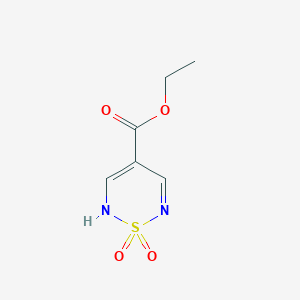

Chemical Structure Analysis

Ross, J. et al. (1996) in their work “N,N'-Bis[trans-2-phenyl-5-(triphenylstannylmethoxymethyl)-1,3-dioxan-5-yl]ethanediamide” explored the structure of a compound related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, providing insights into its chemical properties and potential applications in materials science.

Oxotechnetium(V) Complex Formation

Alla, M. et al. (1990) in their study “Preparation and Characterization of a New Oxotechnetium(V) Complex of Ethanediamide N,N′-bis(2-hydroxyethyl)” synthesized a new technetium oxo complex of ethanediamide N,N'-bis(2hydroxyethyl), which includes a structure analogous to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. This research is significant for the development of new compounds in nuclear medicine.

Stereoisomeric Platinum(II) Complexes

Müller, R. et al. (1991) in their work “Stereoisomeric Dichloro[1‐(hydroxyphenyl)‐2‐phenyl‐1,2‐ethanediamine]platinum(II) Complexes, Part I: Synthesis” focused on synthesizing stereo-isomeric platinum(II) complexes with compounds related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. This study contributes to the field of coordination chemistry and its potential applications in catalysis and pharmaceuticals.

Metabolic Studies

Hu, Y. and Kupfer, D. (2002) investigated the metabolism of methoxychlor, a compound structurally related to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, with human cytochrome P450s. Their study, “Metabolism of the endocrine disruptor pesticide methoxychlor by human P450s”, reveals important insights into how similar compounds are metabolized in the human body, which is crucial for understanding potential health effects.

Reductive Dechlorination by Bacterial Species

Yim, Y. et al. (2008) conducted a study titled “Reductive Dechlorination of Methoxychlor and DDT by Human Intestinal Bacterium Eubacterium limosum Under Anaerobic Conditions”, which examined the metabolic fate of compounds like methoxychlor, similar to N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, in the human intestinal gut. This research is significant for understanding the environmental and health implications of such compounds.

properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-15-10-6-5-9-14(15)19-17(21)16(20)18-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDPNYJCEGAGHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-N-[4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2362578.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362579.png)

![2-(3,4-Dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2362580.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)

![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)

![3-Ethyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2362595.png)

![1-methyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362596.png)